4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole
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Overview
Description
4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole is a heterocyclic compound that combines a thiazole ring with a pyridine ring and a hydroxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole typically involves the construction of the thiazole ring followed by the introduction of the pyridine and hydroxyphenyl groups. One common method involves the reaction of 2-aminopyridine with a suitable thioamide under acidic conditions to form the thiazole ring. The hydroxyphenyl group can be introduced through a subsequent electrophilic aromatic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-oxophenyl)-5-methyl-2-(4-pyridyl)thiazole.
Reduction: Formation of 4-(2-hydroxyphenyl)-5-methyl-2-(4-piperidyl)thiazole.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding, while the thiazole and pyridine rings can interact with enzymes and receptors through π-π stacking and hydrophobic interactions. These interactions can modulate the activity of specific biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4-Methylthiazole: Used in flavor and fragrance industries.
2-(4-Pyridyl)thiazole: Investigated for its potential as a pharmaceutical intermediate.
Uniqueness
4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the hydroxyphenyl group enhances its potential for hydrogen bonding, while the pyridine and thiazole rings provide a versatile scaffold for further functionalization .
Biological Activity
4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This compound's unique structure allows it to interact with various biological targets, making it a promising candidate for therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring fused with a hydroxyphenyl and pyridyl group, which contributes to its biological activity. The presence of the hydroxyl group enhances its ability to participate in hydrogen bonding, while the aromatic rings facilitate π-π stacking interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for this compound against several strains have been reported, demonstrating its potential as an effective antimicrobial agent.
Table 1: Antimicrobial Activity Overview
Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 15 | Bactericidal |
Escherichia coli | 20 | Bacteriostatic |
Candida albicans | 25 | Fungicidal |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against different cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of this compound on A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, the compound exhibited an IC50 value of approximately 1.98 µg/mL against both cell lines, indicating strong antiproliferative effects. The mechanism was attributed to its ability to interfere with Bcl-2 protein interactions, crucial for cell survival.
Anti-inflammatory and Antioxidant Properties
The compound also displays anti-inflammatory properties by modulating pro-inflammatory cytokines and reducing oxidative stress markers in various models. Its antioxidant activity is linked to its ability to scavenge free radicals, which is beneficial in preventing oxidative damage in cells.
The biological activity of this compound is primarily due to its interaction with specific molecular targets:
- Hydrogen Bonding : The hydroxy group facilitates hydrogen bonding with target proteins.
- Hydrophobic Interactions : The thiazole and pyridine rings engage in hydrophobic interactions that enhance binding affinity.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways and cancer progression.
Pharmacological Applications
Given its diverse biological activities, this compound is being explored for various pharmacological applications:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Anticancer Drugs : Formulation of novel chemotherapeutics based on its cytotoxic properties.
- Anti-inflammatory Medications : Potential use in treating chronic inflammatory diseases.
Properties
IUPAC Name |
2-(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-14(12-4-2-3-5-13(12)18)17-15(19-10)11-6-8-16-9-7-11/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQSWEWBXXVVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.